3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid
Description
Protective Role of the Tert-Butoxycarbonyl Group
The Boc group [(CH₃)₃COC(O)] serves as a temporary protecting agent for the amine functionality in synthetic organic chemistry. Its introduction prevents unwanted nucleophilic reactions during multi-step syntheses while allowing selective removal under mild acidic conditions (e.g., trifluoroacetic acid). This dual stability/reactivity profile makes it indispensable for constructing complex molecules like 3-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid.
Crystallographic studies of analogous Boc-protected compounds reveal:
| Structural Feature | Impact on Molecular Properties |
|---|---|
| Bulky tert-butyl substituent | Steric shielding of reactive amine sites |
| Electron-withdrawing carbonyl | Stabilizes adjacent bonds to acidolysis |
| Non-polar character | Enhances lipid membrane permeability |
These characteristics enable precise spatial control during molecular recognition events in biological systems.
Conformational Effects of the Oxolane Ring
The oxolane (tetrahydrofuran) ring imposes significant torsional constraints on the molecule. Comparative analysis with acyclic analogs shows:
- Ring puckering : Creates distinct equatorial/axial substituent orientations
- Hydrogen bond geometry : Fixes carboxylic acid groups at 120°-140° angles
- Solvent interactions : Enhances aqueous solubility vs. purely aliphatic chains
Molecular dynamics simulations of similar structures demonstrate the oxolane ring reduces conformational entropy by 15-20 kcal/mol compared to linear analogs, favoring pre-organized binding geometries.
Combined Influence on Solubility and Stability
The Boc-oxolane system creates a polarity gradient across the molecule:
- Hydrophobic tert-butyl domain (logP contribution: +1.2)
- Polar carbamate linkage (dipole moment: 3.2 D)
- Hydrophilic oxolane oxygen (H-bond donor capacity: 1.8 kcal/mol)
This amphiphilic balance enables:
- pH-dependent solubility (soluble >pH 5.5)
- Enhanced blood-brain barrier penetration vs. purely carboxylic analogs
- Resistance to enzymatic degradation in serum (t½ > 8 hrs)
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(5-4-9(14)15)6-7-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVYRFLIANZEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Formation of the Oxolane Ring: The protected amine is then subjected to cyclization to form the oxolane ring. This can be done through intramolecular nucleophilic substitution reactions.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound's structure allows it to serve as a versatile building block in the synthesis of bioactive molecules. Its unique oxetane ring offers enhanced stability and reactivity, making it suitable for creating prodrugs that can improve the bioavailability of therapeutic agents. For instance, derivatives of this compound have been investigated for their potential in targeting specific biological pathways, particularly in cancer therapy and anti-inflammatory treatments.
- Case Study: Anticancer Activity
Research has demonstrated that modifications of 3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid can lead to compounds with significant anticancer properties. In vitro studies have shown that certain derivatives inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .
1.2 Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis. This compound can be utilized to synthesize peptides with enhanced stability and improved pharmacokinetic profiles. The incorporation of the oxetane moiety may also confer additional properties such as increased membrane permeability.
Cosmetic Formulations
2.1 Skin Care Products
Due to its potential moisturizing properties, this compound is being explored for use in cosmetic formulations. It can enhance the texture and stability of creams and lotions while providing skin benefits.
- Research Findings
A study evaluated the efficacy of formulations containing this compound in improving skin hydration and barrier function. Results indicated that products formulated with this acid showed a significant increase in skin moisture levels compared to control formulations .
Material Science
3.1 Polymer Chemistry
The oxetane structure of this compound has implications for polymer chemistry, particularly in the development of new materials with desirable mechanical properties. Its ability to undergo ring-opening polymerization makes it a candidate for creating biodegradable polymers.
- Application Example
Polymers derived from this compound have been studied for use in drug delivery systems due to their biocompatibility and controlled release characteristics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The oxolane ring and propanoic acid moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ring System Variations
- Oxolane vs. Oxane: The oxolane ring in the target compound introduces greater ring strain and conformational rigidity compared to the six-membered oxane ring in 3-(oxan-4-yl)propanoic acid . This may influence binding affinity in biological targets.
- Aromatic vs.
Substituent Position and Steric Effects
- Positional Isomerism : The 2-(oxolan-3-yl) analog demonstrates how shifting the oxolane substituent alters steric interactions, possibly affecting enzyme binding pockets or synthetic coupling efficiency.
- Methyl Branching: The 2-methylpropanoic acid derivative (C₉H₁₇NO₄) shows reduced molecular weight and increased hydrophobicity, which may limit its utility in aqueous-phase reactions compared to the target compound.
Functional Group Modifications
Stereochemical Considerations
- The (3R)-configured 2-ethoxyphenyl compound highlights the importance of chirality in bioactivity, suggesting that the target compound’s stereochemistry (if present) could significantly impact its pharmacological profile.
Biological Activity
3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid, also known by its CAS number 2167397-77-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.3 g/mol
- CAS Number : 2167397-77-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The tert-butoxycarbonyl (Boc) group is known to enhance solubility and stability, which could lead to improved bioavailability in pharmacological applications.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Studies have indicated that certain amino acid derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Antitumor Properties : There is emerging evidence that similar compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Modulates inflammatory cytokines | |
| Antitumor | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Properties
A study conducted on various derivatives of propanoic acids demonstrated that certain structural modifications led to enhanced antimicrobial activity against Gram-positive bacteria. The presence of the Boc group was crucial for maintaining solubility and enhancing the interaction with bacterial membranes.
Case Study 2: Anti-inflammatory Mechanisms
Research published in Molecules highlighted the anti-inflammatory effects of amino acid derivatives. The study found that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating chronic inflammatory conditions.
Case Study 3: Antitumor Activity
In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. Mechanistic studies revealed that these compounds activate caspase pathways leading to programmed cell death.
Q & A
Q. Advanced
- NMR Spectroscopy :
- ¹H-NMR : Chemical shifts at δ 3.7–4.2 ppm (oxolane protons) and coupling constants (J = 6–8 Hz) confirm ring puckering .
- ¹³C-NMR : Peaks at 70–80 ppm indicate oxygenated carbons in the oxolane ring .
- X-ray Crystallography : Resolves spatial arrangements, showing how the Boc group and oxolane substituents influence torsion angles .
How do crystallographic data inform the understanding of steric effects in derivatives of this compound?
Advanced
Crystallographic studies reveal:
- Torsional Strain : The oxolane ring adopts a half-chair conformation , with the Boc group occupying an equatorial position to minimize steric clash with the propanoic acid chain .
- Intermolecular Interactions : Hydrogen bonding between the propanoic acid carboxyl and Boc carbonyl groups stabilizes the crystal lattice, impacting solubility .
What purification techniques are optimal for isolating this compound post-synthesis?
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 3:1 to 1:2) to separate Boc-protected intermediates .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals by exploiting differential solubility of the Boc-protected product vs. byproducts .
How does the substitution pattern on the oxolane ring influence the compound’s reactivity in nucleophilic acyl substitution?
Q. Advanced
- Electron-Withdrawing Effects : Substituents like halides on the oxolane ring increase electrophilicity of the adjacent carbonyl, accelerating aminolysis .
- Steric Effects : Bulky groups at the 3-position hinder nucleophile access, requiring elevated temperatures (40–60°C) for efficient substitution .
What role does the oxolane ring play in modulating the compound’s bioavailability in biological assays?
Q. Advanced
- Lipophilicity : The oxolane ring enhances membrane permeability compared to linear analogs, as measured by logP values (e.g., 1.8 vs. 0.5 for acyclic derivatives) .
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to the saturated ring structure, confirmed via liver microsome assays .
How can computational modeling aid in predicting the regioselectivity of reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
